molecular formula C9H5BrCl2N2 B13684322 8-Bromo-2,4-dichloro-5-methylquinazoline

8-Bromo-2,4-dichloro-5-methylquinazoline

Cat. No.: B13684322
M. Wt: 291.96 g/mol
InChI Key: AGZFRPZXCUDYRS-UHFFFAOYSA-N
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Description

8-Bromo-2,4-dichloro-5-methylquinazoline is a quinazoline derivative with the molecular formula C9H5BrCl2N2. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the quinazoline core. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,4-dichloro-5-methylquinazoline typically involves the bromination and chlorination of a quinazoline precursor. One common method includes the reaction of 5-methylquinazoline with bromine and chlorine under controlled conditions to introduce the respective halogen atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation reactions, purification steps, and quality control measures to ensure the desired purity and yield. The specific conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2,4-dichloro-5-methylquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogen atoms .

Scientific Research Applications

8-Bromo-2,4-dichloro-5-methylquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2,4-dichloro-5-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

  • 8-Bromo-2,4-dichloroquinazoline
  • 2,4-Dichloro-5-methylquinazoline
  • 8-Bromo-5-methylquinazoline

Comparison: Compared to similar compounds, 8-Bromo-2,4-dichloro-5-methylquinazoline is unique due to the specific combination of bromine, chlorine, and methyl groups attached to the quinazoline core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H5BrCl2N2

Molecular Weight

291.96 g/mol

IUPAC Name

8-bromo-2,4-dichloro-5-methylquinazoline

InChI

InChI=1S/C9H5BrCl2N2/c1-4-2-3-5(10)7-6(4)8(11)14-9(12)13-7/h2-3H,1H3

InChI Key

AGZFRPZXCUDYRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)N=C(N=C2Cl)Cl

Origin of Product

United States

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